molecular formula C9H12O4 B1631268 cis-3,5-Diacetoxy-1-cyclopentene CAS No. 54664-61-8

cis-3,5-Diacetoxy-1-cyclopentene

Cat. No. B1631268
CAS RN: 54664-61-8
M. Wt: 184.19 g/mol
InChI Key: UKPIBFMHHUEUQR-DTORHVGOSA-N
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Description

“Cis-3,5-Diacetoxy-1-cyclopentene” is an organic building block . It has been used as a substrate to investigate the enantioselectivity of esterase EstA3 (obtained from a drinking water metagenome) and esterase EstCE1 (obtained from a soil metagenome) .


Synthesis Analysis

The synthesis of “this compound” involves the phase-transfer reaction of 3,5-dibromo-1-cyclopentene with potassium acetate . Slow addition of the monomer and maintaining excess thiourea concentration in the reaction mass improves the yield .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H12O4 . Its molecular weight is 184.19 .


Chemical Reactions Analysis

“this compound” may be employed as a substrate to investigate the enantioselectivity of esterase EstA3 and esterase EstCE1 .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a refractive index of n20/D 1.460 and a density of 1.127 g/mL at 20 °C .

Scientific Research Applications

Enzymatic Synthesis

The compound cis-3,5-Diacetoxy-1-cyclopentene has been used in enzymatic synthesis processes. For example, its desymmetrization to (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate was achieved via enzymatic transesterification, using Novozym-435®. This process yielded an enantiomerically pure product with high efficiency and selectivity, demonstrating the compound's utility in producing chiral intermediates in organic synthesis (Putta et al., 2018).

Chemoenzymatic Dissymmetrization

This compound has been used in chemoenzymatic dissymmetrization processes. This approach was employed in the synthesis of enantiomers of tricyclo[5.2.1.02,6]deca-4,8-dien-3-one, a compound useful for the enantioselective synthesis of cyclopentanoids and other natural products. The lipase-catalyzed acetylation of cis-1,4-diacetoxy-2-cyclopentene was a key step in this process (Sato et al., 1993).

Synthesis of Key Intermediates

In the field of synthetic organic chemistry, this compound has been used to synthesize key intermediates for various compounds. An example includes the synthesis of cis-(±)-3-acetoxy-5-(acetoxymethyl)cyclopentene from cyclopent-3-enecarboxylic acid, which was then used in the formal syntheses of carbovir, a nucleoside analog (Hodgson et al., 1994).

Enzymatic Asymmetric Synthesis

The compound has also been pivotal in enzymatic asymmetric synthesis. For instance, the asymmetric synthesis of cis-4-cyclopentene-1,3-dimethanol monoacetate was achieved through enzymatic hydrolysis of the diacetate, using Candida cylindracea lipase. This process resulted in a high enantiomeric excess, illustrating thecompound's suitability for asymmetric reactions and chiral separation in organic chemistry (Mekrami & Sicsic, 1992).

Hydroxylation and Epoxidation Studies

This compound has been utilized in hydroxylation and epoxidation studies. The stereoselectivity of these reactions was investigated in different cyclopentene isomers, providing insights into the conformational aspects and reaction dynamics of cyclopentenes (Hanselaer et al., 1978).

Polymerization Studies

In polymer science, this compound has been used in studies related to the polymerization of cyclopentene. Research in this area focuses on understanding the mechanisms of cis- and trans-1,3 insertion in the polymerization process, which is crucial for developing new polymeric materials with specific properties (Kelly et al., 1997).

Safety and Hazards

“Cis-3,5-Diacetoxy-1-cyclopentene” should be used only outdoors or in a well-ventilated area . Avoid breathing mist/vapours/spray . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . All exposed external body areas should be washed thoroughly after handling .

Mechanism of Action

Target of Action

The primary targets of cis-3,5-Diacetoxy-1-cyclopentene are esterase enzymes . These enzymes play a crucial role in the hydrolysis of ester bonds, which are common in many biological molecules.

Mode of Action

This compound interacts with its targets, the esterase enzymes, by serving as a substrate . The enzymes catalyze the hydrolysis of the ester bonds in the compound, resulting in the formation of chiral acetoxy alcohol .

Biochemical Pathways

The hydrolysis of this compound by esterase enzymes affects the metabolic pathways involving ester-containing compounds . The downstream effects include the generation of chiral acetoxy alcohol, which can participate in various biochemical reactions.

Pharmacokinetics

Itsmolecular weight (184.19) and density (1.127 g/mL at 20 °C) suggest that it may have good bioavailability.

Result of Action

The action of this compound results in the production of chiral acetoxy alcohol . This compound can be further metabolized or participate in other biochemical reactions, contributing to the overall metabolic activity of the cell.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, the compound’s interaction with esterase enzymes may be influenced by the pH and ionic strength of the environment.

Biochemical Analysis

Biochemical Properties

cis-3,5-Diacetoxy-1-cyclopentene plays a significant role in biochemical reactions, particularly as a substrate for various esterases. It has been employed to investigate the enantioselectivity of esterase EstA3, obtained from a drinking water metagenome, and esterase EstCE1, obtained from a soil metagenome . These interactions are crucial for understanding the specificity and efficiency of these enzymes in catalyzing the hydrolysis of ester bonds.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and alterations in gene expression. The compound’s interaction with esterases, for example, involves the hydrolysis of its ester bonds, resulting in the formation of chiral acetoxy alcohols . These interactions are essential for the compound’s biochemical activity and its role in various metabolic pathways.

properties

IUPAC Name

[(1S,4R)-4-acetyloxycyclopent-2-en-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-6(10)12-8-3-4-9(5-8)13-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPIBFMHHUEUQR-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H](C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436532
Record name cis-3,5-Diacetoxy-1-cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54664-61-8
Record name cis-3,5-Diacetoxy-1-cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3,5-diacetoxy-1-cyclopentene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is cis-3,5-Diacetoxy-1-cyclopentene particularly useful for synthesizing chiral molecules?

A: this compound possesses a meso configuration, meaning it is achiral despite having chiral centers. This allows for the preparation of enantiomerically pure compounds through enzymatic desymmetrization. [] Essentially, enzymes can selectively react with one of the identical groups in the molecule, breaking the symmetry and leading to a single desired enantiomer.

Q2: The research papers mention using lipases to modify this compound. What is the significance of this process?

A: Lipases are enzymes known for their ability to catalyze the hydrolysis of esters. In the context of this compound, lipases can selectively hydrolyze one of the two acetate groups. [, ] This selective hydrolysis yields chiral intermediates like (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, which are valuable building blocks for synthesizing complex natural products and pharmaceuticals.

Q3: What are the advantages of immobilizing lipases for these reactions?

A: Immobilizing lipases on solid supports, such as magnetic nanoparticles, offers several advantages: [, ]

    Q4: How does the choice of lipase impact the outcome of the reaction with this compound?

    A: Different lipases exhibit varying degrees of selectivity towards the acetate groups in this compound. For instance, Pseudomonas Fluorescens lipase (PFL) generally demonstrates higher enantioselectivity for the (1S,4R)-enantiomer compared to Candida Rugosa lipase (CRL). [] This highlights the importance of selecting the appropriate lipase to achieve the desired enantiomeric purity in the final product.

    Q5: Beyond enzymatic reactions, has this compound been explored for other applications?

    A: Yes, a study utilized this compound as a key starting material in the total synthesis of (+)-Nordasycarpidone, (+)-Dasycarpidone, and (+)-Uleine. [] These compounds belong to the uleine alkaloid family, known for their complex structures and potential biological activities. This example showcases the versatility of this compound as a building block in organic synthesis, extending beyond enzymatic transformations.

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